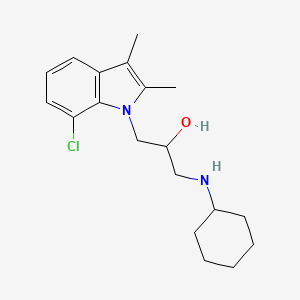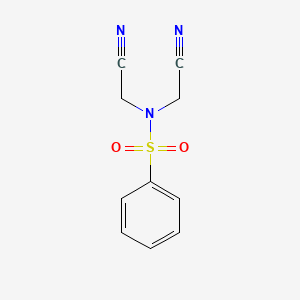![molecular formula C17H23ClN2O7 B12459672 Ethyl 4-[2-(3-chlorophenoxy)ethyl]piperazine-1-carboxylate ethanedioate](/img/structure/B12459672.png)
Ethyl 4-[2-(3-chlorophenoxy)ethyl]piperazine-1-carboxylate ethanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 4-[2-(3-CHLOROPHENOXY)ETHYL]PIPERAZINE-1-CARBOXYLATE; OXALIC ACID is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring, an ethyl ester group, and a chlorophenoxyethyl moiety. The combination of these functional groups imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(3-CHLOROPHENOXY)ETHYL]PIPERAZINE-1-CARBOXYLATE typically involves the reaction of 3-chlorophenol with ethylene oxide to form 3-chlorophenoxyethanol. This intermediate is then reacted with piperazine to yield 4-[2-(3-chlorophenoxy)ethyl]piperazine. The final step involves the esterification of this intermediate with ethyl chloroformate to produce the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve the efficiency of the process.
化学反応の分析
Types of Reactions
ETHYL 4-[2-(3-CHLOROPHENOXY)ETHYL]PIPERAZINE-1-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
ETHYL 4-[2-(3-CHLOROPHENOXY)ETHYL]PIPERAZINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ETHYL 4-[2-(3-CHLOROPHENOXY)ETHYL]PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The chlorophenoxyethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
類似化合物との比較
Similar Compounds
- ETHYL 4-[2-(4-CHLOROPHENOXY)ETHYL]PIPERAZINE-1-CARBOXYLATE
- ETHYL 4-[2-(2-CHLOROPHENOXY)ETHYL]PIPERAZINE-1-CARBOXYLATE
- ETHYL 4-[2-(3-BROMOPHENOXY)ETHYL]PIPERAZINE-1-CARBOXYLATE
Uniqueness
ETHYL 4-[2-(3-CHLOROPHENOXY)ETHYL]PIPERAZINE-1-CARBOXYLATE is unique due to the specific positioning of the chlorophenoxy group, which imparts distinct chemical and biological properties. This positioning influences the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C17H23ClN2O7 |
|---|---|
分子量 |
402.8 g/mol |
IUPAC名 |
ethyl 4-[2-(3-chlorophenoxy)ethyl]piperazine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C15H21ClN2O3.C2H2O4/c1-2-20-15(19)18-8-6-17(7-9-18)10-11-21-14-5-3-4-13(16)12-14;3-1(4)2(5)6/h3-5,12H,2,6-11H2,1H3;(H,3,4)(H,5,6) |
InChIキー |
PSNFGJFEUGZKBM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCN(CC1)CCOC2=CC(=CC=C2)Cl.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-chloro-3-nitrophenyl)[(1Z)-8-ethoxy-4,4-dimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone](/img/structure/B12459599.png)
![Methyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12459600.png)
![propan-2-yl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12459602.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B12459620.png)
![N-[4-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B12459623.png)
![2-(4-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate](/img/structure/B12459629.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(butylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12459634.png)
![2-Oxo-2-(thiophen-2-yl)ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12459636.png)
![2-fluoro-5-nitro-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline](/img/structure/B12459644.png)
![3,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12459649.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12459658.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl acetate](/img/structure/B12459664.png)
